1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-
Brand Name: Vulcanchem
CAS No.: 104628-21-9
VCID: VC20827153
InChI: InChI=1S/C20H19ClN2O/c21-14-9-10-15-17(11-14)23-16-7-4-8-18(24)19(16)20(15)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24H,4,7-8,12H2,(H,22,23)
SMILES: C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O
Molecular Formula: C20H19ClN2O
Molecular Weight: 338.8 g/mol

1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-

CAS No.: 104628-21-9

Cat. No.: VC20827153

Molecular Formula: C20H19ClN2O

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- - 104628-21-9

Specification

CAS No. 104628-21-9
Molecular Formula C20H19ClN2O
Molecular Weight 338.8 g/mol
IUPAC Name 9-(benzylamino)-6-chloro-1,2,3,4-tetrahydroacridin-1-ol
Standard InChI InChI=1S/C20H19ClN2O/c21-14-9-10-15-17(11-14)23-16-7-4-8-18(24)19(16)20(15)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24H,4,7-8,12H2,(H,22,23)
Standard InChI Key UFBJNPUZMUQXFV-UHFFFAOYSA-N
SMILES C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O
Canonical SMILES C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator